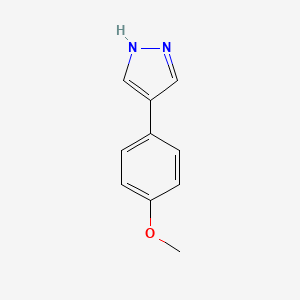

4-(4-methoxyphenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-2-8(3-5-10)9-6-11-12-7-9/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHLFXBETPFBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111016-45-6 | |

| Record name | 4-(4-methoxyphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Investigations of 4 4 Methoxyphenyl 1h Pyrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in the theoretical study of pyrazole (B372694) systems. These methods offer detailed information about the electronic environment and structural stability of molecules like 4-(4-methoxyphenyl)-1H-pyrazole and its derivatives.

Density Functional Theory (DFT) is a cornerstone for investigating the molecular structure of pyrazole derivatives. materialsciencejournal.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is frequently employed, often paired with basis sets such as 6-311++G(d,p) or 6-311+G(2d,p), to perform geometry optimization and calculate electronic properties. mdpi.comjksus.org These calculations yield optimized structural parameters (bond lengths and angles) that are often in good agreement with experimental data obtained from X-ray crystallography. mdpi.comuc.cl For instance, in studies of related pyrazole structures, the root mean square deviation (RMSD) between calculated and experimental bond lengths is typically low, indicating a high level of accuracy for the theoretical model. jksus.org The optimization process confirms the most stable conformation of the molecule in its ground state. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant parameter for assessing molecular stability and reactivity. uc.clresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com TD-DFT calculations are used to determine these energies and understand the charge transfer that occurs within the molecule. mdpi.comjksus.org

Below is a table showing calculated FMO parameters for related pyrazole derivatives, illustrating how substituents can tune the electronic properties.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method |

| Methyl 4-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrazole-1-carboxylate | -7.14 | -3.76 | 3.38 | CAM-B3LYP bohrium.com |

| Methyl 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-1-carboxylate | -7.16 | -3.78 | 3.38 | CAM-B3LYP bohrium.com |

| 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | -6.34 | -2.43 | 3.91 | B3LYP/6-311++G(d,p) uc.cl |

| 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | -5.79 | -2.01 | 3.78 | B3LYP/6-311G(d,p) tandfonline.com |

| 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | -5.55 | -1.82 | 3.73 | B3LYP/6-311G(d,p) tandfonline.com |

This data is for illustrative purposes, showing representative values for similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map uses a color scale where red indicates electron-rich areas (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive electrostatic potential), which are favorable for nucleophilic attack. mdpi.com Green regions represent neutral or zero potential. For pyrazole derivatives, MEP analyses typically show negative potential around nitrogen and oxygen atoms, highlighting them as nucleophilic centers, while hydrogen atoms often exhibit positive potential. uc.cldntb.gov.ua

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental characterization. mdpi.comjksus.org

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies are calculated using DFT. These frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to a good correlation with experimental Fourier-Transform Infrared (FT-IR) spectra. mdpi.comresearchgate.net For example, the characteristic N-H stretching vibrations in pyrazole derivatives are typically calculated and observed in the range of 3300-3500 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is used to predict ¹H and ¹³C NMR chemical shifts. jksus.orguc.cl Calculations are often performed considering the solvent effect (e.g., using the IEFPCM model for DMSO) to achieve better agreement with experimental results. mdpi.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, including maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. mdpi.com These calculations help in assigning the electronic transitions, often in terms of HOMO-LUMO transitions. mdpi.comjksus.org

The following table presents a comparison of experimental and calculated vibrational frequencies for a related pyrazole compound, demonstrating the predictive power of DFT.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

| N-H Stretch | 3316 | 3336 |

| Aromatic C-H Stretch | 3067 | 3085–3043 |

| C=O Stretch | 1686 | 1684 |

| C-O Stretch | 1213 | 1230 |

Data sourced from a study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. mdpi.com

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a view of the time-dependent behavior of pyrazole systems. These techniques are particularly useful for understanding how these molecules interact with larger biological systems, such as proteins. chemmethod.comchemmethod.com

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by applying the principles of classical mechanics. mdpi.com For pyrazole derivatives, MD simulations are often performed to assess the stability of a ligand-protein complex. chemmethod.comrsc.org Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and remains stable. rsc.orgbohrium.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or parts of the ligand. It helps identify flexible and rigid regions within the complex. rsc.orgbohrium.com

These simulations can confirm the stability of binding poses identified through molecular docking and provide a more dynamic picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time. chemmethod.comrsc.org

Conformational Analysis and Energy Landscapes

In derivatives of this compound, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazoline ring has been observed to adopt an envelope conformation. researchgate.net The orientation of the methoxy (B1213986) groups can also vary, leading to different stable conformers. cardiff.ac.ukmdpi.comresearchgate.net For instance, in the crystal structure of 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, the 4-methoxyphenyl (B3050149) ring was found to be disordered over two equivalent conformations. iucr.org

Theoretical calculations help to map the potential energy surface, identifying energy minima that correspond to stable conformers and the energy barriers between them. This information is vital for understanding the dynamic behavior of the molecule in different environments. For example, studies on related pyrazole derivatives have shown that the conformation in a crystalline state can differ from that in solution. researchgate.net

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Pi-Stacking, Hirshfeld Surface Analysis)

The intermolecular forces governing the crystal packing and molecular recognition of this compound derivatives are extensively studied using computational models. These interactions are critical for understanding the solid-state properties of these materials.

Hydrogen Bonding: Hydrogen bonds play a significant role in the crystal structures of many pyrazole derivatives. In various substituted pyrazoles, N-H···O, N-H···N, C-H···O, and C-H···S hydrogen bonds have been identified as key interactions that link molecules into larger assemblies, such as dimers or three-dimensional frameworks. iucr.orgnih.gov For example, in the cocrystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with dimethylformamide, both N-H hydrogens participate in hydrogen bonding. cardiff.ac.ukmdpi.comresearchgate.net Intramolecular hydrogen bonds, such as N-H···N, also contribute to the stability of the molecular conformation. researchgate.net

Pi-Stacking: π-π stacking interactions between the aromatic pyrazole and methoxyphenyl rings are another important feature. These interactions, where the electron-rich π systems of the rings align, contribute to the stability of the crystal lattice. For instance, in the crystal structure of 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, π–π interactions with a centroid-centroid distance of 3.7327 (11) Å link the molecules into centrosymmetric dimers. iucr.org

The following table summarizes the types of intermolecular interactions observed in various pyrazole derivatives containing the 4-methoxyphenyl moiety:

| Derivative | Interaction Types | Reference |

|---|---|---|

| 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide | N—H⋯O, N—H⋯N, N—H⋯π(arene), C—H⋯O | nih.gov |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | N–H…O=C, N–H…OMe, N–H…S | cardiff.ac.ukmdpi.comresearchgate.net |

| 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | π–π interactions, C—H⋯S, C—H⋯N, C—H⋯O | iucr.org |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C-H…S, N-H…O, N-H…N, C-H…π | researchgate.net |

Non-Linear Optical (NLO) Property Predictions

Theoretical calculations are crucial for predicting the non-linear optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. Pyrazole derivatives have shown potential as NLO materials. nih.gov

Computational studies, often using DFT methods, can calculate the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule. These calculations can help in the design of new molecules with enhanced NLO properties. For instance, studies on other pyrazole derivatives have shown that the presence of electron-donating and electron-accepting groups can significantly enhance the NLO response. nih.gov The investigation of compounds like this compound and its derivatives through these theoretical models can help in screening for promising NLO candidates.

The calculated hyperpolarizability values for some pyrazole derivatives suggest they are good candidates for NLO applications. nih.gov

Reactivity Studies and Mechanistic Insights from Theoretical Models

Computational chemistry provides powerful tools to study the reactivity of this compound and to elucidate reaction mechanisms. DFT calculations can be used to determine various reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides information about the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. Theoretical studies on related pyrazole derivatives have calculated these values to understand their electronic properties and reactivity. researchgate.netjksus.org

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. These maps are valuable for understanding how the molecule will interact with other reagents. For related pyrazole systems, MEP analysis has been used to identify the reactive sites. researchgate.netfigshare.com

Reaction Mechanisms: Theoretical models can be used to map out the entire reaction pathway for chemical transformations involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For example, the mechanism of the reaction between a pyrazole acid chloride and 2,3-diaminopyridine (B105623) has been examined theoretically. researchgate.net These insights are invaluable for optimizing reaction conditions and for designing new synthetic routes. researchgate.netuminho.ptscispace.com

The following table lists the names of the chemical compounds mentioned in this article:

| Compound Name |

|---|

| This compound |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

| 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole |

| 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide |

| dimethylformamide |

| 2,3-diaminopyridine |

Biological and Pharmacological Research on 4 4 Methoxyphenyl 1h Pyrazole Derivatives

In Vitro Biological Activity Screening and Evaluation

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular)

Derivatives of 4-(4-methoxyphenyl)-1H-pyrazole have been investigated for their potential to combat microbial infections. A series of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and screened for their antibacterial activity against various bacterial strains. imist.ma Specifically, compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. imist.ma The results indicated that certain derivatives, particularly those with a fluoro substituent, demonstrated excellent antibacterial activity. imist.ma

In other studies, pyrazole (B372694) derivatives have shown a broad spectrum of antimicrobial activities. sphinxsai.comnih.gov For instance, some synthesized pyrazoline derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The minimal inhibitory concentration (MIC) was determined for these compounds, with some exhibiting high potency. nih.gov Furthermore, certain pyrazole derivatives have been reported to possess antifungal properties. sphinxsai.comnih.gov While specific data on the antitubercular activity of this compound derivatives is limited in the provided context, the broader class of pyrazole compounds has been explored for this application. imist.ma

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| 3f | E. coli | - |

| 3m | P. aeruginosa | - |

| 3n | S. aureus | - |

| 3p | B. subtilis | - |

Anticancer and Antiproliferative Activity in Cell Lines

The anticancer potential of this compound derivatives has been a significant area of research. These compounds have been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.

One study focused on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives and their activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.govnih.govnih.gov The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (referred to as 3f) was identified as the most active, with IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. nih.govnih.govnih.gov These values were significantly lower than those of the standard drug Paclitaxel. nih.govnih.govnih.gov Further investigation revealed that this compound induced cell cycle arrest in the S phase and promoted apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.govnih.gov

Another study reported on novel pyrazolo[3,4-b]pyridine derivatives synthesized from a 3-(4-methoxyphenyl)-pyrazol-5-amine derivative. bohrium.com These compounds were tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. bohrium.com Compound 9a showed the highest activity against HeLa cells with an IC50 of 2.59 μM, comparable to doxorubicin. bohrium.com Compound 14g was particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values of 4.66 μM and 1.98 μM, respectively. bohrium.com These compounds were found to induce cell cycle arrest and apoptosis. bohrium.com

Furthermore, pyrazole derivatives have been investigated for their ability to overcome drug resistance in cancer cells. nih.gov Some compounds showed similar antiproliferative activity in both sensitive and drug-resistant cell lines, suggesting their potential to circumvent common resistance mechanisms. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | nih.govnih.govnih.gov |

| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa | 2.59 | bohrium.com |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 | 4.66 | bohrium.com |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 | bohrium.com |

Anti-inflammatory Effects and Related Biochemical Assays (e.g., COX-2 Inhibition)

The anti-inflammatory properties of this compound derivatives have been explored, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.

Research has shown that certain pyrazole derivatives exhibit potent anti-inflammatory activity. researchgate.net For example, a series of trisubstituted pyrazole derivatives synthesized from 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde showed promising anti-inflammatory effects in vivo. researchgate.net Several of these derivatives demonstrated potencies comparable to or even exceeding that of the standard drug celecoxib. researchgate.net The mechanism of action for some of these compounds was linked to the inhibition of COX-2, as well as reductions in other inflammatory mediators like TNF-α, PGE2, and IL-1β. researchgate.net

Another study synthesized 1-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives, which also showed significant anti-inflammatory activity. semanticscholar.org The presence of electron-donating groups at the para position of the phenyl nucleus was found to enhance this activity. semanticscholar.org

Molecular docking studies have further supported the potential of these compounds as COX-2 inhibitors, showing favorable binding interactions within the active site of the enzyme. researchgate.netnih.gov

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound Derivative | Anti-inflammatory Potency (%) | Key Findings | Reference |

|---|---|---|---|

| Trisubstituted pyrazole 3a | 99.5 | Potency comparable to celecoxib | researchgate.net |

| Trisubstituted pyrazole 3b | 100.3 | Potency comparable to celecoxib | researchgate.net |

| Trisubstituted pyrazole 6 | 92.4 | Potency comparable to celecoxib | researchgate.net |

| Trisubstituted pyrazole 8 | 77.1 | Mutual inhibitory effects on COX-2, TNF-α, PGE2, and IL-1β | researchgate.net |

Antioxidant Activity and Free Radical Scavenging Assays

Derivatives of this compound have demonstrated notable antioxidant properties in various in vitro assays. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value.

In one study, a series of 3-aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles were evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. sphinxsai.comresearchgate.net The results indicated that compounds with strong electron-withdrawing substituents exhibited enhanced antioxidant properties, while those with electron-donating groups had reduced activity. sphinxsai.com

Another study synthesized ethoxylated pyrazoline derivatives and tested their antioxidant potential using both DPPH and hydrogen peroxide scavenging methods. ijrps.com A compound containing a methoxy (B1213986) group showed potent antioxidant activity with low IC50 values in both assays, comparable to the standard antioxidant ascorbic acid. ijrps.com

The antioxidant activity of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom to free radicals, thereby stabilizing them. researchgate.net

Table 4: Antioxidant Activity of this compound Derivatives

| Derivative Type | Assay | IC50 Value (µg/mL) | Key Findings | Reference |

|---|---|---|---|---|

| Ethoxylated pyrazoline with methoxy group (EH2) | DPPH | 9.02 | Potent antioxidant activity | ijrps.com |

| Ethoxylated pyrazoline with methoxy group (EH2) | Hydrogen Peroxide | 9.44 | Potent antioxidant activity | ijrps.com |

Enzyme Inhibition and Activation Studies (e.g., Tyrosine Kinases, Arylamine N-acetyltransferase)

The interaction of this compound derivatives with various enzymes has been a focal point of research, particularly in the context of cancer and other diseases.

Tyrosine Kinase Inhibition: Several studies have designed and synthesized this compound derivatives as potential inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation and are often dysregulated in cancer. researchgate.netbohrium.comelsevierpure.comnih.gov One study focused on creating dual inhibitors of EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). researchgate.netbohrium.com A pyrimidine (B1678525) derivative incorporating the 4-methoxyphenyl (B3050149) pyrazole moiety showed very strong antiproliferative effects and significant inhibitory activities against both EGFR and VEGFR-2, with IC50 values of 0.071 µM and 0.098 µM, respectively. bohrium.com Another study designed pyrazole derivatives as inhibitors of the ROS receptor tyrosine kinase, with one compound showing moderate inhibitory activity. elsevierpure.com Molecular docking studies have been employed to understand the binding interactions of these pyrazole derivatives with the active sites of various protein kinases. nih.gov

Arylamine N-acetyltransferase Inhibition: Pyrazole derivatives have also been investigated as inhibitors of arylamine N-acetyltransferases (NATs), enzymes involved in the metabolism of various drugs and carcinogens. nih.govmdpi.commanchester.ac.ukglobalresearchonline.netdntb.gov.ua Specific 3,5-diaryl-1H-pyrazoles have been designed and synthesized for this purpose, with structure-activity relationship studies helping to identify potent inhibitors. manchester.ac.ukglobalresearchonline.net

Cyclin-Dependent Kinase (CDK) Inhibition: As mentioned in the anticancer section, pyrazolo[3,4-b]pyridine derivatives containing the 4-(4-methoxyphenyl)pyrazole core have shown inhibitory activity against CDK2 and CDK9, enzymes critical for cell cycle regulation. bohrium.com Compounds 9a and 14g exhibited good inhibition of both CDK2 and CDK9. bohrium.com

Table 5: Enzyme Inhibition by this compound Derivatives

| Derivative/Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrimidine derivative 12 | EGFR | 0.071 | bohrium.com |

| Pyrimidine derivative 12 | VEGFR-2 | 0.098 | bohrium.com |

| Pyrazole derivative 6h | ROS receptor tyrosine kinase | 6.25 | elsevierpure.com |

| Pyrazolo[3,4-b]pyridine 9a | CDK2 | 1.630 | bohrium.com |

| Pyrazolo[3,4-b]pyridine 9a | CDK9 | 0.262 | bohrium.com |

| Pyrazolo[3,4-b]pyridine 14g | CDK2 | 0.460 | bohrium.com |

Receptor Binding Affinity Analysis

The ability of this compound derivatives to bind to specific biological receptors is another important aspect of their pharmacological profile.

Research has been conducted on 1,5-diarylpyrazole-3-carboxamides, which include a 4-methoxyphenyl group, for their binding affinity to the 18 kDa translocator protein (TSPO) and cannabinoid receptors (CB1 and CB2). nih.gov The substitution pattern on the pyrazole ring was found to significantly influence the binding affinity and selectivity. For example, a derivative with a 3-bromo substituent showed high affinity (Ki = 62 nM) and selectivity for TSPO over CB1 receptors. nih.gov Another derivative, 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methyl-pyrazole-3-carboxamide, displayed high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors. nih.gov

Additionally, novel tetrasubstituted pyrazole derivatives bearing a 4-methoxyphenyl group have been synthesized and investigated as potential ligands for estrogen receptors (ERs), highlighting the versatility of this chemical scaffold in targeting different receptor systems. nih.gov

Table 6: Receptor Binding Affinity of this compound Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methyl-pyrazole-3-carboxamide | CB1 | 15.7 | nih.gov |

In Vivo Preclinical Pharmacological Investigations (Animal Models)

Derivatives of this compound have been subjected to a range of in vivo studies to assess their therapeutic efficacy in various animal models of disease. These investigations have primarily focused on anti-inflammatory, antidiabetic, and anticonvulsant activities.

In the realm of anti-inflammatory research, a series of novel 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov The screening demonstrated that many of these compounds exhibited significant anti-inflammatory effects, with prostaglandin (B15479496) inhibition being a key outcome. nih.gov The activities of these compounds were found to be comparable to the reference drug, celecoxib. nih.gov

Regarding antidiabetic potential, certain chalcone (B49325) derivatives, including 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol, have been tested in sucrose-loaded diabetic albino mice. frontiersin.org These studies aimed to evaluate the compounds' ability to manage hyperglycemia. The results indicated promising activity for some of the tested derivatives. frontiersin.org Furthermore, a patent for pyrazole derivatives has highlighted their potential as antidiabetic agents, suggesting their utility in the pharmaceutical industry for developing new treatments for diabetes. google.com

In the area of anticonvulsant research, a number of novel 4-(aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl)-3-phenyl-1H-pyrazoles have been synthesized and tested for their ability to reduce electroshock-induced convulsions in animal models. researchgate.net The findings from these pharmacological evaluations suggest that the substitution at the 1H position of the pyrazole ring with phenyl and substituted phenyl groups can enhance anticonvulsant activity. researchgate.net

Mechanistic studies in animal models have begun to shed light on how this compound derivatives exert their pharmacological effects. For the anti-inflammatory derivatives, the primary mechanism appears to be the inhibition of prostaglandin synthesis. nih.gov Prostaglandins are key mediators of inflammation, and their inhibition is a well-established therapeutic strategy.

For the antidiabetic chalcone derivatives, the mechanism is linked to the management of sucrose-induced hyperglycemia, suggesting an impact on carbohydrate metabolism or absorption. frontiersin.org The broader class of pyrazole derivatives has been noted for their ability to act as enzyme activators or inhibitors in diabetic conditions, targeting proteins like glucokinase, sodium-glucose co-transporters, and dipeptidyl peptidase-4 (DPP-4). researchgate.net

In the context of anticonvulsant activity, the precise in vivo mechanisms of the tested pyrazole derivatives are still under investigation. However, the reduction of electroshock-induced seizures points towards an interaction with neuronal excitability pathways. researchgate.net

Investigation of Specific Molecular Targets and Signaling Pathways

Research into the specific molecular targets of this compound derivatives has identified several key proteins and signaling pathways. Molecular docking studies have been instrumental in predicting these interactions.

Several derivatives have been designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . researchgate.net These receptor tyrosine kinases are crucial in cancer cell proliferation and angiogenesis. Docking studies have also suggested that certain pyrazole derivatives could be potential inhibitors of other protein kinases such as Aurora A and Cyclin-Dependent Kinase 2 (CDK2) , which are involved in cell cycle regulation and are targets for anticancer agents. researchgate.net

In the context of anti-inflammatory action, while in vivo studies point to prostaglandin inhibition, the direct molecular targets within this pathway (e.g., cyclooxygenase enzymes COX-1 and COX-2) for these specific derivatives are a subject of ongoing investigation. nih.gov

For antidiabetic activity, pyrazole derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) , a key enzyme in glucose homeostasis. researchgate.netresearchgate.net The inhibition of DPP-4 is a validated approach for the treatment of type 2 diabetes. Additionally, pyrazole-based compounds are being explored as inhibitors of α-glucosidase , another important enzyme in carbohydrate metabolism. srce.hrnih.gov

The anticancer potential of some derivatives has been linked to the generation of Reactive Oxygen Species (ROS) and the activation of the caspase-3 signaling pathway , leading to apoptosis in cancer cells. nih.gov

Emerging Biological Activities (e.g., Antileishmanial, Antidiabetic, Antiepileptic)

Beyond the more established anti-inflammatory, antidiabetic, and anticonvulsant properties, derivatives of this compound are showing promise in several emerging areas of pharmacological research.

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov Several pyrazole derivatives have been evaluated for their efficacy against Leishmania major. nih.gov Some compounds have exhibited promising antileishmanial activity, with IC50 values indicating significant potency. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the 14-alpha demethylase enzyme, a crucial target in the parasite. nih.gov Hybrid molecules incorporating the pyrazole moiety have also shown potential as antileishmanial agents. frontiersin.org

Antidiabetic Activity: As mentioned previously, the antidiabetic activity of pyrazole derivatives is a significant area of research. google.comresearchgate.netsphinxsai.com Novel pyrazole-phthalazine hybrids have been designed and shown to be potent inhibitors of α-glucosidase, with activity significantly higher than the standard drug acarbose. nih.gov The development of pyrazole-based compounds as DPP-4 inhibitors is another active area of investigation. researchgate.net

Antiepileptic Activity: The potential for pyrazole derivatives to act as anticonvulsant agents is an emerging area of interest. researchgate.netcore.ac.uk Studies have shown that certain synthesized pyrazole derivatives can significantly reduce seizures in animal models, suggesting their potential for development as antiepileptic drugs. researchgate.net

The diverse biological activities of the pyrazole scaffold, including its derivatives with a 4-(4-methoxyphenyl) substituent, highlight its importance as a privileged structure in medicinal chemistry, with ongoing research likely to uncover further therapeutic applications. globalresearchonline.netmdpi.comnih.gov

Structure Activity Relationship Sar Studies for 4 4 Methoxyphenyl 1h Pyrazole Scaffolds

Design Principles for Novel 4-(4-Methoxyphenyl)-1H-Pyrazole Analogues

The design of new this compound analogues is often guided by established pharmacophoric features of known active compounds. Key principles involve the strategic modification of different positions on the pyrazole (B372694) and phenyl rings to enhance target binding and biological activity. For instance, in the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), novel series of 4-methoxyphenyl (B3050149) pyrazole derivatives were designed based on the essential pharmacophoric features of known antagonists. bohrium.comresearchgate.net This typically includes a planar aromatic ring to occupy a hydrophobic region of the enzyme, a spacer that can act as a hydrogen bond donor, a heteroaromatic ring to fit into the adenine (B156593) binding pocket, and a hydrophobic tail for interaction with hydrophobic regions. researchgate.net

Another design strategy involves scaffold hopping, where a core heterocyclic ring from a known bioactive molecule is replaced with a pyrazole ring. rsc.org This approach was utilized to create pyrazole-based analogues of the natural product lamellarin O, with the aim of developing new cytotoxic agents. rsc.org Furthermore, the synthesis of novel heterocyclic systems attached to the C-4 position of the pyrazole ring has been a successful strategy for developing new anti-inflammatory agents. nih.gov

Impact of Substituent Variation on Biological Activity and Selectivity

The nature of substituents on the this compound scaffold plays a pivotal role in determining the biological activity and selectivity of the resulting analogues. Both electron-donating and electron-withdrawing groups can significantly modulate the pharmacological profile.

In the context of anticancer activity, the introduction of a fluorine atom, a common bioisostere in medicinal chemistry, has been shown to improve the cytotoxicity of certain pyrazole derivatives. rsc.org For instance, ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates bearing a fluorine substituent demonstrated enhanced activity against human colon cancer cell lines. rsc.org Similarly, in a series of dihydropyrazole derivatives, the presence of electron-donating groups like hydroxyl, methyl, and methoxy (B1213986) was associated with increased α-amylase inhibitory activity, while electron-withdrawing groups such as nitro and halogens tended to decrease activity. acs.org

The following table summarizes the impact of different substituents on the anti-inflammatory activity of some this compound derivatives.

| Compound ID | Substituent at position-4 of pyrazole moiety | % Inhibition of Edema | Reference |

| 2a | 4-bromophenyl | 85.23 ± 1.92 | nih.gov |

| 2b | 4-methoxyphenyl | 85.78 ± 0.99 | nih.gov |

| 6b | 4-methoxyphenyl | 89.57 | nih.gov |

Influence of Substituent Position on Pharmacological Profiles

The position of substituents on the pyrazole and the attached phenyl rings is a critical determinant of the pharmacological profile of this compound analogues.

In a study of pyrazole-based inhibitors of meprin α and β, modifications at positions 3 and 5 of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. semanticscholar.orgnih.gov The exploration of structural variations at one of these positions was a key strategy in the SAR study. semanticscholar.orgnih.gov

For pyrazole-based lamellarin O analogues, the position of substituents on the aryl groups at the 3- and 4-positions of the pyrazole ring significantly influenced cytotoxicity. For example, the presence of a methoxy group at the 4-position of the phenyl ring at C4 of the pyrazole, combined with a methoxy group at the 4''-position of another phenyl ring, improved activity against HCT116 cells. rsc.org Interestingly, the most active compound in this series had a 4-fluorophenyl group at the 3-position and a phenyl group at the 4-position of the pyrazole ring. rsc.org

The orientation of electrophilic substitution on the pyrazole ring itself is directed to the 4-position due to the deactivating effect of the pyridine-like nitrogen atom. ajptonline.com This inherent reactivity influences the synthetic strategies and the types of analogues that can be readily prepared.

Correlation between Molecular Structure and Observed Bioactivity Trends

A clear correlation exists between the three-dimensional structure of this compound derivatives and their observed biological activities. The spatial arrangement of different functional groups dictates the potential for interactions with biological targets.

For instance, in a series of 1,3,5-triphenyl-2-pyrazoline derivatives, the presence of 4-methoxy and 4-chloro substituents on the phenyl ring at position 3 of the pyrazoline ring was found to increase antidepressant activity. ajptonline.com Conversely, replacing these with bromo and methyl groups led to a decrease in activity. ajptonline.com This suggests that the electronic properties and size of the substituent at this specific position are crucial for the desired pharmacological effect.

In the development of dual EGFR and VEGFR-2 inhibitors, a pyrimidine (B1678525) derivative incorporating the 4-methoxyphenyl pyrazole moiety (compound 12) showed potent antiproliferative effects and strong inhibitory activities against both enzymes. bohrium.com This highlights the successful integration of the 4-methoxyphenyl pyrazole scaffold into a larger molecular framework designed to interact with specific kinase domains.

The table below shows the anticancer activity of selected pyrazole derivatives, illustrating the structure-activity relationship.

| Compound | R1 (at C3) | R2 (at C4) | R3 (at N1) | Cell Line | IC50 (µM) | Reference |

| 6a | Phenyl | Phenyl | 2-oxo-2-phenylethyl | HCT116 | >10 | rsc.org |

| 6f | Phenyl | 4-methoxyphenyl | 2-oxo-2-phenylethyl | HCT116 | 5.2 | rsc.org |

| 6m | 4-fluorophenyl | Phenyl | 2-oxo-2-(4-fluorophenyl)ethyl | HCT116 | 1.8 | rsc.org |

| 12 | - | - | - | HepG-2 | 3.74 | bohrium.com |

| 12 | - | - | - | HCT-116 | 2.96 | bohrium.com |

Computational Approaches in SAR Derivations and Optimization

Computational methods are increasingly integral to the SAR studies of this compound derivatives, providing insights that guide the design and optimization of new analogues. Molecular docking, for example, is used to predict the binding modes of these compounds within the active sites of their biological targets. researchgate.netnih.gov

In the optimization of pyrazole derivatives as inhibitors of Trypanosoma cruzi cysteine protease, molecular docking revealed key hydrophobic and hydrogen bond interactions within the active site of cruzipain. nih.gov Similarly, for dual EGFR/VEGFR-2 inhibitors, docking studies were performed to understand the binding patterns of the designed compounds. bohrium.comresearchgate.net These computational analyses help to rationalize the observed biological activities and provide a basis for further structural modifications.

Furthermore, computational tools are used to predict the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of newly designed compounds. bohrium.comacs.org This in silico screening helps to prioritize candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process. For instance, predictions of oral bioavailability were conducted for a library of pyrazole derivatives designed as anti-trypanosomal agents. nih.gov

Emerging Applications and Material Science Contributions of 4 4 Methoxyphenyl 1h Pyrazole Derivatives

Applications in Advanced Materials Science

The versatile structure of 4-(4-methoxyphenyl)-1H-pyrazole derivatives allows for their integration into a variety of advanced materials. Their photophysical and electronic characteristics are of particular interest for the development of novel sensors, lighting technologies, and polymers.

Development of Fluorescent Sensors and Probes

Pyrazole (B372694) derivatives are recognized for their potential in creating fluorescent chemosensors. nih.gov These sensors can detect the presence of specific metal ions and other substances through changes in their fluorescence. The design of these molecules often incorporates a pyrazole unit as the fluorophore, the part of the molecule that emits light. nih.gov

For instance, a pyrazoline-based fluorescent probe, 2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (BP), has been synthesized for the effective identification of picric acid. This probe demonstrates a high quenching efficiency of 82% and a detection limit of 1.1 μM. researchgate.net The mechanism behind this detection is attributed to fluorescence energy transfer and photoinduced electron transfer. researchgate.net

Another example involves 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, where the 4-phenyl-substituted probe was successfully used to detect metals like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ through fluorescence quenching. nih.gov Similarly, novel fluoroionophores based on 1-(2-pyridyl)-4-styrylpyrazoles have been developed and studied as turn-off fluorescent probes for metal ion sensing, showing high selectivity for Hg²⁺. nih.gov

| Derivative | Target Analyte | Key Finding |

| 2-[1-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (BP) | Picric Acid | 82% quenching efficiency, 1.1 μM limit of detection. researchgate.net |

| 4-phenyl-substituted 1,7-dipyridyl-bis-pyrazolopyridine | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Detection through fluorescence quenching. nih.gov |

| 3-phenyl 1-(2-pyridyl)-4-styrylpyrazole (PSP) | Hg²⁺ | High selectivity with a limit of detection of 3.1 × 10⁻⁷ M. nih.gov |

Potential in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The Vilsmeier-Haack formylation reaction of pyrazole derivatives can produce versatile scaffolds for synthesizing materials used in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The resulting pyrazole-4-carbaldehydes are key intermediates in the creation of these advanced materials. mdpi.com Furthermore, this compound is listed as a material for OLEDs, highlighting its relevance in this technology. bldpharm.com Research has shown that certain pyrazole derivatives exhibit electroluminescent properties, making them suitable for use in OLEDs. nih.gov

In the realm of solar cells, pyrazole derivatives have been investigated for their potential application. For instance, some cobalt(II)/(III) complexes with pyrazole-based ligands have been explored as p-dopants in solid-state dye-sensitized solar cells. nih.gov

Role as Versatile Building Blocks in Polymer Chemistry

Pyrazole derivatives, including those with a 4-methoxyphenyl (B3050149) group, are valuable building blocks in polymer chemistry. mdpi.com Their ability to be incorporated into larger polymer chains allows for the synthesis of materials with tailored properties. These pyrazole-containing polymers can exhibit unique thermal, optical, and electronic characteristics, making them suitable for a range of specialized applications.

Contributions to Agricultural Chemistry

The biological activity of pyrazole derivatives extends to the field of agriculture, where they have been investigated for their potential as active ingredients in crop protection products.

Investigations as Herbicides and Pesticides

Derivatives of pyrazole have been explored for their efficacy as herbicides and pesticides. smolecule.comresearchgate.net For example, 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- has been investigated in agricultural chemistry for its potential use against pests and weeds. smolecule.com

Furthermore, a series of 1,5-diaryl-pyrazole-3-formate analogs have been synthesized and evaluated as antifungal pesticides. One such derivative, methyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, was synthesized with an 80% yield. nih.gov Additionally, certain pyrazole derivatives have been formulated as plant growth regulants. google.com The development of pyrazole-based insecticides has been ongoing since 1985, leading to commercially successful products. scirp.org

| Derivative Type | Application | Example Compound |

| Trifluoromethyl pyrazole | Herbicide, Pesticide | 1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)- smolecule.com |

| Diaryl-pyrazole-3-formate | Antifungal Pesticide | methyl 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate nih.gov |

| Pyrazole derivative | Plant Growth Regulant | 3-(2-carbomethoxyphenyl)-5-(4-methoxyphenyl)-pyrazole google.com |

Catalytic Applications in Organic Transformations

The structural features of this compound and its derivatives make them suitable for use in catalysis. They can act as ligands that coordinate with metal centers to form catalysts for various organic reactions.

For instance, a ruthenium(II)-catalyzed oxidative C-N coupling method has been developed for the synthesis of multisubstituted pyrazoles, where dioxygen is used as the oxidant. scispace.com This method demonstrates excellent reactivity and tolerance of various functional groups. scispace.com Another example is the use of a copper(II)-tyrosinase enzyme as a catalyst for the synthesis of novel benzopyran-connected pyrazole derivatives. rsc.org Additionally, pyranopyrazole derivatives have been synthesized using a porous carbon/Fe3O4 nanocomposite as a catalyst. chemmethod.com

Interdisciplinary Research Incorporating this compound Derivatives

The unique structural characteristics of this compound derivatives have positioned them as a versatile scaffold in a multitude of research areas. Their ability to engage in diverse chemical interactions makes them ideal candidates for the development of novel therapeutic agents, advanced materials, and effective agrochemicals. This has fostered extensive collaboration between chemists, biologists, physicists, and material scientists.

A significant area of interdisciplinary focus is the exploration of these derivatives in medicinal chemistry. nih.govnih.gov Research has shown that the pyrazole nucleus is a crucial component in many compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. nih.govbiosynce.comacs.orgmdpi.com For instance, derivatives of this compound have been synthesized and evaluated for their potential as dual inhibitors of EGFR and VEGFR-2, which are key targets in cancer therapy. researchgate.net One such study identified a compound that exhibited potent antiproliferative effects against several cancer cell lines. researchgate.net Another study highlighted a pyrazole derivative that induced apoptosis in triple-negative breast cancer cells by generating reactive oxygen species (ROS). nih.gov

In the realm of materials science, these pyrazole derivatives are being investigated for their potential in creating advanced functional materials. biosynce.com Their unique photophysical properties make them suitable for applications in optoelectronic devices. bohrium.com A study focused on novel 4,5-diarylpyrazole-1-carboxylates, including a 4-(4-methoxyphenyl) substituent, reported promising optoelectronic properties with a low HOMO-LUMO gap, suggesting their utility in this area. bohrium.com Furthermore, the coordination capabilities of pyrazoles with metal ions are being harnessed to construct metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis. biosynce.com The intersection of chemistry and materials science is also evident in the use of a pyrazole derivative as an effective corrosion inhibitor for mild steel. kfupm.edu.sa

The agricultural sector has also benefited from research into pyrazole derivatives. These compounds have been developed as effective herbicides, insecticides, and fungicides. biosynce.comscirp.org Their mechanism of action often involves targeting specific biological pathways in pests and pathogens, leading to high efficacy and lower toxicity to non-target organisms. biosynce.com

The following table summarizes key interdisciplinary research findings involving this compound derivatives:

Table 1: Interdisciplinary Research on this compound Derivatives| Research Area | Key Findings | Application/Potential | Collaborating Disciplines |

|---|---|---|---|

| Medicinal Chemistry | Derivatives show potent anti-inflammatory, anticancer, and antimicrobial activities. nih.govacs.orgresearchgate.net Specific compounds act as dual EGFR/VEGFR-2 inhibitors and induce apoptosis in cancer cells. researchgate.netnih.gov | Development of new therapeutic agents for cancer and infectious diseases. | Chemistry, Biology, Pharmacology, Medicine |

| Materials Science | Derivatives exhibit favorable optoelectronic properties and can be used to synthesize Metal-Organic Frameworks (MOFs). biosynce.combohrium.com A derivative has been shown to be an effective corrosion inhibitor. kfupm.edu.sa | Creation of new materials for optoelectronic devices, gas storage, catalysis, and corrosion protection. | Chemistry, Physics, Materials Science, Engineering |

| Agrochemicals | Certain pyrazole derivatives act as potent and selective herbicides, insecticides, and fungicides. biosynce.comscirp.org | Development of safer and more effective crop protection agents. | Chemistry, Agriculture, Biology, Environmental Science |

| Neurobiology | Furan-2-yl-1H-pyrazoles with a 4-methoxyphenyl substituent have been identified as inhibitors of α-synuclein aggregation. griffith.edu.au | Potential therapeutic agents for neurodegenerative diseases like Parkinson's. | Organic Chemistry, Neurobiology, Biochemistry |

The synthesis of these versatile compounds often requires multi-step procedures, starting from chalcones or other precursors, and is a field of active research in itself, often involving collaborations to characterize the complex structures produced. iucr.org The continued interdisciplinary investigation of this compound and its derivatives promises to yield further innovations across a broad spectrum of scientific and technological applications.

Conclusion and Future Perspectives in 4 4 Methoxyphenyl 1h Pyrazole Research

Summary of Key Research Findings

Research into 4-(4-methoxyphenyl)-1H-pyrazole and its derivatives has unveiled a broad spectrum of biological activities. These compounds have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. biosynce.comrroij.comontosight.aimuseonaturalistico.it The presence of the 4-methoxyphenyl (B3050149) group is often crucial for these activities, influencing the molecule's electronic properties and its ability to interact with biological targets. rroij.com For instance, certain derivatives have shown potent inhibitory activity against enzymes like epidermal growth factor receptor (EGFR) kinase and monoamine oxidase (MAO), highlighting their therapeutic potential. acs.orgacs.org

In the realm of materials science, the pyrazole (B372694) core is valued for its electronic and photophysical properties. mdpi.com Derivatives of this compound have been investigated for their potential use in developing functional materials, such as fluorescent probes and sensors, due to their intrinsic fluorescence. mdpi.comnih.gov

The synthesis of this pyrazole derivative has also been a focal point of research. Various synthetic methodologies have been developed, including multicomponent reactions and green chemistry approaches, to improve efficiency and sustainability. museonaturalistico.itrsc.orgmdpi.com

Unaddressed Research Questions and Challenges

Despite significant progress, several questions and challenges remain in the field. A primary challenge is the optimization of pharmacokinetic and pharmacodynamic properties of many pyrazole derivatives, as issues like poor solubility and bioavailability can hinder their clinical application. rroij.com Further research is needed to understand the structure-activity relationships (SAR) more deeply to design compounds with enhanced efficacy and reduced off-target effects. rroij.commuseonaturalistico.it

The precise mechanisms of action for many of the observed biological activities are not yet fully elucidated. For example, while a compound may show potent anticancer activity, the specific signaling pathways it modulates often require more in-depth investigation. Additionally, the long-term toxicity and metabolic fate of this compound derivatives are areas that warrant further study to ensure their safety for potential therapeutic use.

Another challenge lies in the development of highly selective compounds. While some derivatives show promise as inhibitors of specific enzymes, achieving high selectivity to avoid off-target effects remains a significant hurdle in drug development. rroij.com

Future Directions in Synthetic Methodology Development

The future of synthesizing this compound and its analogs will likely focus on the development of more efficient, sustainable, and versatile methods. The adoption of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is expected to continue and expand. rsc.org

Flow chemistry presents a promising avenue for the synthesis of pyrazole derivatives, offering advantages in terms of scalability, safety, and reaction control. mdpi.com The development of novel one-pot and multicomponent reactions will also be crucial for generating diverse libraries of these compounds for high-throughput screening. mdpi.comnih.gov Furthermore, the use of innovative catalytic systems, including photocatalysis and enzymatic catalysis, could lead to more selective and efficient synthetic routes. researchgate.net

Prospects for Advanced Computational Modeling and Prediction

Computational modeling and prediction are poised to play an increasingly vital role in the research of this compound. Quantitative structure-activity relationship (QSAR) studies will continue to be refined to better predict the biological activity of new derivatives. acs.org Molecular docking and molecular dynamics simulations will provide deeper insights into the binding modes of these compounds with their biological targets, aiding in the rational design of more potent and selective inhibitors. acs.orgacs.orgnih.gov

Advanced computational methods can also be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising drug candidates early in the discovery process. nih.govchemmethod.com The integration of artificial intelligence and machine learning algorithms could further accelerate the discovery and optimization of novel this compound derivatives.

Outlook for Further Biological and Pharmacological Explorations

The diverse biological activities of this compound derivatives suggest that their full therapeutic potential has yet to be realized. Future research will likely explore their efficacy in a wider range of diseases. For example, their neuroprotective properties could be investigated for the treatment of neurodegenerative disorders. museonaturalistico.itturkjps.org

Further exploration of their anticancer activity against a broader panel of cancer cell lines and in in-vivo models is warranted. ontosight.aimdpi.com Investigating their potential as dual inhibitors, targeting multiple pathways involved in a disease, could lead to the development of more effective therapies. researchgate.net The anti-inflammatory and analgesic properties also merit further investigation to develop new pain management and anti-inflammatory drugs. nih.govnih.gov

Potential for Novel Applications in Materials and Other Fields

Beyond the pharmaceutical realm, this compound and its derivatives hold promise in materials science and other fields. Their unique photophysical properties make them attractive candidates for the development of advanced materials with specific optical and electronic characteristics. biosynce.commdpi.com

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Their fluorescence could be harnessed in the development of new emissive materials for OLEDs.

Sensors: The pyrazole ring can act as a chelating agent for metal ions, making these compounds suitable for the development of chemical sensors. biosynce.comnih.gov

Agrochemicals: Pyrazole derivatives have a history of use in agriculture as herbicides, insecticides, and fungicides. biosynce.comroyal-chem.com Further research could lead to the development of new, more effective, and environmentally friendly agrochemicals based on the this compound scaffold.

Dyes and Pigments: The chromophoric nature of the pyrazole system suggests potential applications in the manufacturing of dyes and plastics. royal-chem.com

Q & A

Basic: What are the common synthetic routes for 4-(4-methoxyphenyl)-1H-pyrazole, and what analytical methods are used to confirm its structure?

Answer:

The compound is typically synthesized via multi-step reactions involving cyclocondensation or coupling strategies. A common approach involves:

- Step 1: Reacting substituted phenylhydrazines with β-keto esters or ketones under acidic conditions to form pyrazole intermediates.

- Step 2: Introducing the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, describes using flash chromatography (EtOAc:petroleum ether ratios) to purify vicinal diaryl-substituted pyrazoles with yields up to 88% .

Structural Confirmation:

- NMR Spectroscopy: H and C NMR are critical for verifying substituent positions. For instance, in , the methoxy protons resonate at δ 3.80–3.83 ppm, while aromatic protons show coupling patterns (e.g., Hz for para-substituted rings) .

- Mass Spectrometry (ESI): Molecular ion peaks (e.g., [M+1] = 495.1) confirm molecular weight .

Basic: What are the standard protocols for resolving contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or MS data can arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies include:

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT for H NMR chemical shifts) .

- X-ray Crystallography: Use programs like SHELXL ( ) to resolve ambiguities by determining precise bond lengths and angles . For example, reports crystallographic data for a related pyrazole-carbaldehyde, confirming planarity of the pyrazole ring .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

Key variables include:

- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while EtOAC:petroleum ether mixtures improve chromatographic separation .

- Catalysts: Copper(I) catalysts (e.g., CuSO/sodium ascorbate) accelerate click chemistry for triazole-pyrazole hybrids ( ) .

- Temperature Control: Reactions at 50–80°C balance kinetics and thermal stability (e.g., reports 61% yield at 50°C) .

Advanced: What strategies are employed to design this compound derivatives with enhanced biological activity?

Answer:

Rational design leverages structure-activity relationship (SAR) studies:

- Substituent Effects: Electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets. highlights COX-2 inhibitors where trifluoromethyl groups increase selectivity .

- Bioisosteric Replacement: Replacing pyrazole with triazole ( ) or adding sulfonamide moieties () improves pharmacokinetics .

Example:

| Derivative | Modification | Biological Activity |

|---|---|---|

| 4a () | 3-p-Tolyl substitution | Antitumor (IC < 10 µM) |

| 15i () | Tosyl group addition | Enhanced metabolic stability |

Advanced: How do solid-state properties (e.g., polymorphism) impact the pharmacological profile of this compound?

Answer:

- Hydrogen Bonding Networks: emphasizes graph-set analysis to predict crystal packing. For example, N–H···O interactions in pyrazole-carbaldehydes influence solubility .

- Polymorphism Screening: Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) identify stable forms. ’s crystallographic data (space group ) guides formulation strategies .

Advanced: What computational methods are used to predict the reactivity and stability of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.